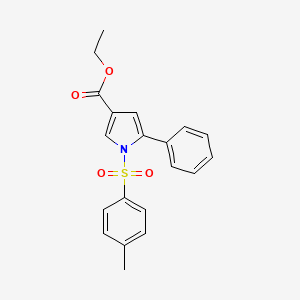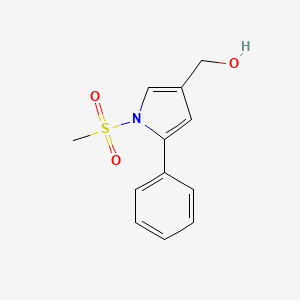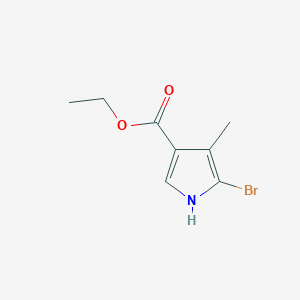
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
概要
説明
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) is a brominated compound that has been used in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. It has a molecular weight of 225.13 g/mol and a melting point of 91-93 °C.
科学的研究の応用
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel pyrroles and related compounds, as well as in the synthesis of novel brominated heterocyclic compounds. It has also been used as a reagent in the synthesis of novel organometallic compounds and in the synthesis of novel brominated polymers materials. Additionally, it has been used in the synthesis of novel brominated drugs and in the synthesis of novel brominated dyes.
作用機序
The mechanism of action of 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) is not completely understood. However, it is believed that the bromination of the pyrrole ring results in an increase in the electron density at the site of the bromination, which increases the reactivity of the molecule and enables it to act as a reactive intermediate in various chemical reactions. Additionally, the bromination of the pyrrole ring increases the solubility of the molecule in organic solvents, which allows it to be used in a variety of scientific research applications.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) have not been extensively studied. However, it is believed that the bromination of the pyrrole ring may increase the reactivity of the molecule and enable it to act as a reactive intermediate in various biochemical and physiological processes. Additionally, the bromination of the pyrrole ring may increase the solubility of the molecule in organic solvents, which may enable it to be used in a variety of scientific research applications.
実験室実験の利点と制限
The advantages of using 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) in laboratory experiments include its relatively low cost, its high purity, and its ease of use. Additionally, its bromination of the pyrrole ring increases the reactivity of the molecule and enables it to act as a reactive intermediate in various chemical reactions. The limitations of using 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) in laboratory experiments include its potential toxicity and its potential to react with other compounds in the reaction mixture.
将来の方向性
The future directions for 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%) include further research into its biochemical and physiological effects, its potential applications as a reagent in the synthesis of novel compounds, its potential applications as a reagent in the synthesis of novel drugs and dyes, and its potential applications in the synthesis of novel organometallic compounds and polymers materials. Additionally, further research into its potential toxicity and its potential to react with other compounds in the reaction mixture is needed.
特性
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUDVGMDUOWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736050 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
874496-31-8 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


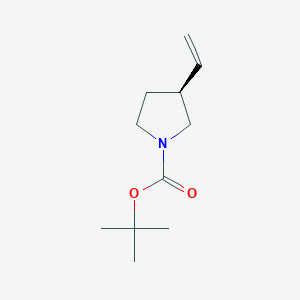



![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)



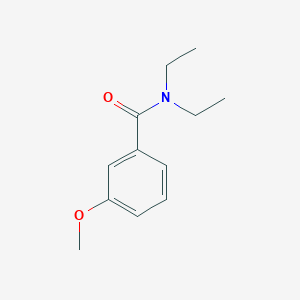
![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)

